Triphenyl bismuth carbonate
Description
Evolution of Organobismuth Chemistry
The journey of organobismuth chemistry began in 1850 with the synthesis of the first organobismuth compound, triethylbismuth, by Löwig and Schweizer. wikipedia.org However, it wasn't until the advent of Grignard and organolithium reagents that the field saw more significant attention. wikipedia.org Early research also includes the use of triphenylbismuth (B1683265) dihydroxide for the oxidation of alcohols by Frederick Challenger in 1934. wikipedia.org
The development of organobismuth chemistry has been comparatively slower than that of other main group metals, largely due to the inherent instability of the bismuth-carbon bond. nih.gov Despite this, the last few decades have witnessed a surge in interest, driven by bismuth's low cost, low toxicity, and low radioactivity. nih.govmagtech.com.cn This has led to the discovery and synthesis of a wide array of novel organobismuth compounds. nih.gov
Significance of Pentavalent Organobismuth Compounds in Contemporary Chemical Research
Pentavalent organobismuth compounds, those with bismuth in the +5 oxidation state, have carved out a crucial niche in modern chemical research. These compounds are powerful oxidizing agents, capable of a variety of transformations, including the dehydrogenation of alcohols and the cleavage of glycols. wikipedia.orgwikiwand.com Their reactivity is closely tied to characteristics of bismuth such as the inert pair effect, low bond dissociation energy, and polarized bonding. nih.gov
A key feature of pentavalent organobismuth reagents is their ability to act as aryl group transfer agents. wikipedia.orgwikiwand.com This property is exploited in numerous organic synthesis reactions, including C-arylation, N-arylation, and O-arylation. nih.gov The development of these reagents has provided efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Researchers have explored a range of these compounds, including tetraorganylbismuthonium salts, triarylbismuth ylides, triarylbismuth imides, triarylbismuth oxides, and triarylbismuth dichlorides. nih.gov
The pursuit of "green chemistry" has further amplified the importance of organobismuth compounds. Their environmentally friendly nature makes them attractive alternatives to more toxic reagents in organic synthesis. nih.gov
Overview of Triphenyl Bismuth Carbonate within the Organobismuth Landscape
This compound, with the chemical formula (C₆H₅)₃BiCO₃, is a pentavalent organobismuth compound. wikipedia.orgamericanelements.com It is recognized for its role as a mild and selective oxidizing agent. rsc.org For instance, it has been effectively used for the oxidation of hydroxylamines to nitrones. rsc.org
The synthesis of this compound can be achieved through the reaction of triphenylbismuth dichloride with an aqueous solution of potassium carbonate. cdnsciencepub.com Structurally, infrared spectroscopic studies suggest that it possesses a non-ionic polymeric structure with bridging carbonate groups and a five-coordinate bismuth atom. cdnsciencepub.com
In the broader context of organobismuth(V) reagents, this compound is a valuable tool for various organic transformations. wikipedia.orgwikiwand.com Its effectiveness, particularly in the absence of strongly basic conditions, points to the significant role of the carbonate ligand in its reactivity. wikipedia.orgwikiwand.com
Data Tables
Table 1: Timeline of Key Developments in Organobismuth Chemistry
| Year | Development | Significance | Reference(s) |
| 1850 | Synthesis of triethylbismuth | First organobismuth compound reported. | wikipedia.org |
| 1934 | Use of Ph₃Bi(OH)₂ in alcohol oxidation | Early application of organobismuth in organic synthesis. | wikipedia.org |
| 20th Century | Availability of Grignard and organolithium reagents | Enabled more widespread synthesis of organobismuth compounds. | wikipedia.org |
| Late 20th/Early 21st Century | Increased focus on "green chemistry" | Spurred interest in low-toxicity organobismuth reagents. | nih.gov |
Table 2: Properties of this compound
| Property | Value/Description | Reference(s) |
| Chemical Formula | (C₆H₅)₃BiCO₃ | americanelements.com |
| Oxidation State of Bismuth | +5 | wikipedia.org |
| Structure | Non-ionic, polymeric with bridging carbonate groups and five-coordinate bismuth. | cdnsciencepub.com |
| Key Reactivity | Mild and selective oxidizing agent. | rsc.org |
| Synthesis | Reaction of triphenylbismuth dichloride with aqueous potassium carbonate. | cdnsciencepub.com |
Properties
Molecular Formula |
C19H17BiO3 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
carbonic acid;triphenylbismuthane |
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4); |
InChI Key |
UPOGCTUJIUFACM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Triphenyl Bismuth Carbonate
Crystallographic Analyses and Solid-State Structures
The solid-state structure of triphenylbismuth (B1683265) carbonate and its analogues is characterized by specific coordination geometries and intermolecular interactions that define their macroscopic properties.
Spectroscopic evidence and structural studies of analogous compounds indicate that triphenylbismuth carbonate contains a five-coordinate bismuth atom. cdnsciencepub.com This is a common feature for triphenylbismuth(V) derivatives of the type Ph₃BiX₂, where the bismuth center typically adopts a trigonal bipyramidal geometry. cdnsciencepub.com In this arrangement, the three phenyl groups are generally found in the equatorial positions, with the two remaining coordination sites in the axial positions occupied by the anion groups. rsc.orgresearchgate.net
For instance, the crystal structures of triphenylbismuth(V) dicarboxylates, which can be synthesized from triphenylbismuth carbonate, consistently show a C₃BiO₂ core with a trigonal bipyramidal geometry. rsc.orgmdpi.com While an ideal trigonal bipyramidal structure has specific bond angles, in reality, these complexes often exhibit distorted geometries due to the steric bulk of the ligands and crystal packing forces. researchgate.netscirp.org The structure of triphenylbismuth dichloride, a related precursor, has been confirmed by X-ray crystallography to be trigonal bipyramidal. cdnsciencepub.com
Infrared spectroscopic studies strongly suggest that triphenylbismuth carbonate possesses a non-ionic, polymeric structure in the solid state. cdnsciencepub.com This is analogous to the structures of other triphenylbismuth(V) derivatives of dibasic acids, such as the oxalate (B1200264) and sulfate. cdnsciencepub.com In this polymeric arrangement, the carbonate anion acts as a bridging ligand, linking the five-coordinate bismuth centers together. cdnsciencepub.com This bridging function of the anion group is a key structural feature for these types of organobismuth compounds. cdnsciencepub.comwikipedia.org
Below is a table of crystallographic parameters for a representative analogue, triphenylbismuth bis(salicylate), which illustrates the typical crystal system and unit cell dimensions for such compounds. scirp.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.2937 |
| b (Å) | 14.6516 |
| c (Å) | 17.8253 |
| α (°) | 78.2958 |
| β (°) | 76.232 |
| γ (°) | 85.351 |
| Volume (ų) | 2803.59 |
| Z | 2 |
Table 1: Crystallographic data for Triphenylbismuth bis(salicylate), a representative Bi(V) complex. scirp.org
Spectroscopic Characterization in Structural Determination
Spectroscopic methods are crucial for elucidating the structure of triphenylbismuth carbonate, particularly in the absence of single-crystal X-ray data. Infrared and NMR spectroscopy provide key information about bonding and molecular structure.
The key vibrational frequency associated with the Bi-O bond in triphenylbismuth carbonate is detailed below.
| Vibration | Frequency (cm⁻¹) |
| Bismuth-Carbonate (O-Bi-O) Stretch | 300 |
Table 2: Bismuth-anion stretching frequency for Triphenylbismuth Carbonate. cdnsciencepub.com
In studies of triphenylbismuth(V) dicarboxylate complexes synthesized from triphenylbismuth carbonate, the IR spectra show the disappearance of the broad O-H stretch from the free carboxylic acids and a shift in the C=O stretching frequency, confirming deprotonation and coordination to the bismuth atom. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for characterizing the structure of organobismuth compounds and their reaction products. researchgate.netmdpi.com Triphenylbismuth carbonate is often used as a starting material for the synthesis of other triphenylbismuth(V) dicarboxylates. mdpi.com In these reactions, ¹H NMR spectroscopy confirms the successful formation of the desired complex by showing the absence of the acidic proton signal from the parent carboxylic acid. mdpi.com
Furthermore, ¹³C NMR spectra of the resulting complexes show shifts in the resonance of the carboxylic carbon and the aromatic carbons compared to the free ligands. mdpi.com This shifting provides clear evidence of the coordination between the carboxylate group and the bismuth center. mdpi.com While these studies focus on the products derived from triphenylbismuth carbonate, they indirectly confirm its reactivity and role as a Ph₃Bi(V) precursor, which is consistent with its proposed structure. researchgate.netmdpi.com
Coordination Modes of the Carbonate Ligand in Organobismuth Complexes
Based on infrared (IR) spectroscopic studies, triphenyl bismuth carbonate is proposed to have a polymeric structure. cdnsciencepub.com In this arrangement, the carbonate group acts as a bridging ligand, linking adjacent triphenylbismuth units. This is consistent with the general behavior of organobismuth(V) derivatives of dibasic acids, which tend to form non-ionic, polymeric structures rather than discrete monomers. wikipedia.orgcdnsciencepub.com The bridging nature of the carbonate ligand is a key factor in the compound's insolubility in most common organic solvents. cdnsciencepub.com
In such organobismuth complexes, the local coordination geometry around the bismuth atom is typically a distorted trigonal bipyramid. The three phenyl groups occupy the equatorial positions, while the oxygen atoms from the carbonate ligands occupy the axial sites. cdnsciencepub.commdpi.com This is a common structural motif for pentavalent triphenylbismuth compounds, including various carboxylates. mdpi.comacs.orgscirp.org
Studies on other organobismuth carbonates, such as those with pincer-type ligands, have confirmed through X-ray diffraction that the carbonate anion can act as a bridge between bismuth centers, leading to the formation of polymeric structures. researchgate.netrsc.org This lends strong support to the proposed structure for this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Bismuth-anion stretching vibration at ~300 cm⁻¹ | Associated with the Bi-O bond in a polymeric structure. | cdnsciencepub.com |
| Infrared (IR) Spectroscopy | Strong absorption bands around 1,450 cm⁻¹ | Characteristic of the carbonate group. | vulcanchem.com |
Supramolecular Architectures and Extended Structures
The tendency of organobismuth compounds to form extended structures is a well-documented phenomenon, driven by factors such as bridging ligands and intermolecular interactions.
While this compound itself lacks the classic hydrogen bond donors (like -OH or -NH groups) to form strong, predictable hydrogen-bonded networks, the principles observed in related organobismuth(V) carboxylate complexes are relevant. In complexes where the carboxylate ligand contains hydroxyl groups, extensive hydrogen-bonding patterns are frequently observed, leading to the formation of supramolecular architectures like double strands and layers. mdpi.com These interactions play a significant role in the crystal packing of the molecules. Although not directly applicable to this compound, this illustrates the propensity of organobismuth(V) species to engage in intermolecular interactions that dictate their solid-state structures.
The structure of this compound is best described as a coordination polymer. cdnsciencepub.com In this context, the triphenylbismuth(V) moiety acts as a node, and the carbonate anion serves as the linker. This is a specific example of a broader class of coordination polymers formed from bismuth centers and carboxylate linkers. wikipedia.org
In these polymers, the carboxylate groups (or in this case, the carbonate group) bridge metal centers to create one-, two-, or three-dimensional networks. researchgate.netrsc.org The insolubility and thermal stability of this compound are direct consequences of its polymeric nature. cdnsciencepub.com The coordination environment around the five-coordinate bismuth atom, coupled with the bridging mode of the carbonate, results in a robust, extended lattice. cdnsciencepub.com This structural arrangement is a recurring theme in the solid-state chemistry of organobismuth(V) compounds with dianionic ligands. wikipedia.orgcdnsciencepub.com
Reactivity and Mechanistic Investigations of Triphenyl Bismuth Carbonate in Organic Transformations
Oxidation Reactions Mediated by Triphenyl Bismuth Carbonate
The intrinsic Bi(V)–Bi(III) two-electron transition provides a convenient source for selective oxidation reactions under mild conditions. rsc.orgrsc.org Triphenylbismuth (B1683265) carbonate has proven to be an effective oxidant for a variety of functional groups. rsc.org
Oxidation of Hydroxylamines to Nitrones
Triphenylbismuth carbonate serves as a mild, selective, and efficient reagent for the oxidation of hydroxylamines to nitrones. rsc.orgrsc.orgrsc.org This transformation is significant as nitrones are valuable intermediates in the synthesis of nitrogen-containing natural products. chimia.ch The reaction proceeds smoothly at room temperature, affording nitrones in high yields, particularly with benzyl (B1604629) hydroxylamines. rsc.orgrsc.orgchimia.ch This method presents an alternative to harsher oxidizing agents often employed for this conversion. rsc.orgrsc.org
The proposed mechanism for the oxidation of hydroxylamines by this compound involves an initial nucleophilic attack of the hydroxylamine's oxygen atom on the bismuth center. rsc.org This forms an oxygen-bismuth bonded intermediate. rsc.org Subsequent rearrangement and collapse of this transient species lead to the formation of the nitrone, with the concurrent release of triphenylbismuth, carbon dioxide, and water. rsc.org
Notably, the reaction conditions are compatible with in situ 1,3-dipolar cycloaddition reactions, where the newly formed nitrone can be trapped by a strained alkyne. rsc.orgrsc.orgrsc.org
| Substrate | Product | Yield (%) |
| N,N-dibenzyl hydroxylamine | N-benzylidenebenzylamine N-oxide | >91 |
| N-benzyl-N-phenylhydroxylamine | C-Phenyl-N-phenylnitrone | >91 |
| N-tert-butyl-N-benzylhydroxylamine | N-benzylidene-tert-butylamine N-oxide | >91 |
| Cyclic Hydroxylamine | N-oxide (via N-arylation) | Moderate |
Table 1: Oxidation of Various Hydroxylamines to Nitrones using this compound. rsc.orgrsc.org
Oxidation of Urazoles to Triazolinediones
This compound is an effective and mild oxidant for the conversion of urazoles to the corresponding highly reactive triazolinediones. rsc.orgrsc.orgresearchgate.netbas.bg This method is advantageous as it avoids the use of harsh or toxic reagents. bas.bg The resulting triazolinediones can be generated in situ and trapped via cycloaddition reactions. rsc.orgresearchgate.net The oxidation is generally efficient, providing the desired products in good yields. bas.bg
| Urazole Reactant | Triazolinedione Product | Notes |
| 4-Phenylurazole | 4-Phenyl-1,2,4-triazoline-3,5-dione | Trapped in situ with anthracene (B1667546) derivatives. researchgate.net |
| Various substituted urazoles | Corresponding triazolinediones | Efficient conversion under mild conditions. bas.bg |
Table 2: Oxidation of Urazoles to Triazolinediones.
Oxidation of α-Glycols to Aldehydes
The cleavage of α-glycols to form aldehydes is another important oxidation reaction facilitated by this compound. acs.orgwikipedia.org This reaction proceeds through a presumed Bi(V) intermediate. acs.org The stoichiometric oxidation results in the formation of the corresponding aldehyde and the reduction of the bismuth species to triphenylbismuth. acs.org This transformation is a key reaction in organic synthesis, and the use of this compound offers a mild alternative to other oxidative cleavage reagents. wikipedia.org A catalytic system for this reaction has also been developed using N-bromosuccinimide (NBS) to regenerate the active Bi(V) species. acs.orggoogle.com
| Substrate | Product | Notes |
| α-Glycol | Benzaldehyde | Stoichiometric oxidation. acs.org |
| Polyglycerol | Polyglycerol aldehyde | Catalytic system with NBS. google.com |
Table 3: Oxidation of α-Glycols.
Oxidation of Other Functional Groups (Alcohols, Thiols, Phenols, Phosphines)
This compound has demonstrated its utility in the oxidation of a broader range of functional groups, including alcohols, thiols, phenols, and phosphines. rsc.orgrsc.orgwikipedia.org It can selectively oxidize alcohols to their corresponding aldehydes and ketones. wikipedia.org The reagent also facilitates the oxidation of thiols and phenols. rsc.orgrsc.orgwikipedia.org Furthermore, the oxidation of phosphines using this compound has been reported. wikipedia.org The selectivity of these oxidations can be influenced by the reaction conditions. wikipedia.org For instance, under basic conditions, the active oxidizing species are suggested to be triarylbismuth oxides. wikipedia.org
| Functional Group | Oxidized Product | Notes |
| Alcohols | Aldehydes/Ketones | Mild and selective oxidation. wikipedia.org |
| Thiols | Sulfides/Disulfides | Product mixture depends on conditions. wikipedia.org |
| Phenols | Oxidized products | Part of its broader oxidative capabilities. rsc.orgrsc.orgwikipedia.org |
| Phosphines | Phosphine oxides | Investigated for this transformation. wikipedia.org |
Table 4: Oxidation of Various Functional Groups.
Arylation Reactions Utilizing this compound
In addition to its role as an oxidant, this compound can act as an arylating agent. wikipedia.orgrsc.org This reactivity has been extended to various substrates, including phenols, nitro-compounds, and amides. rsc.org The arylation of β-dicarbonyl compounds using this compound has also been shown to proceed under very mild conditions, generally providing high yields. orgsyn.org In some cases, particularly with cyclic hydroxylamines, N-arylation has been observed as a competing reaction to oxidation. rsc.org The ability of organobismuth(V) reagents to transfer aryl groups is a significant aspect of their chemistry, often occurring in the presence of a copper catalyst for the arylation of amines and alcohols. wikipedia.org
| Substrate Type | Reaction | Notes |
| Phenols | ortho-Phenylation | Comparison with pentaphenylbismuth shows specific reactivity. rsc.org |
| β-Dicarbonyl compounds | α-Arylation | High yields under mild conditions. orgsyn.org |
| Nitro-compounds | Arylation | Extension of arylation reactivity. rsc.org |
| Amides | Arylation | Extension of arylation reactivity. rsc.org |
| Cyclic Hydroxylamines | N-Arylation | Observed as a competing pathway to oxidation. rsc.org |
Table 5: Arylation Reactions with this compound.
C-Arylation of Enols and Enolate Anions
Triphenylbismuth(V) compounds are effective reagents for the C-H arylation of phenols and enol nucleophiles. acs.org The cleavage of the bismuth-phenyl bond in this compound facilitates the direct arylation of carbonyl groups. rsc.org This reactivity extends to the phenylation of ketones, which can be arylated to produce even highly sterically hindered products. worldscientific.comworldscientific.com For instance, 2,2,6,6-tetraphenylcyclohexanone was synthesized in near-quantitative yield using this method. worldscientific.com
The reaction's success is often dependent on the acidity of the substrate. While pentaphenylbismuth shows limited reactivity with less acidic substrates like the potassium enolate of cholestanone, this compound, with its carbonate leaving group, can effectively arylate a broader range of compounds. rsc.org This has enabled the extension of arylation reactions to amides, such as the conversion of the sodio-salt of acetanilide (B955) to N,N-diphenylacetamide in 90% yield. rsc.org
The selectivity between O-arylation and C-arylation of enolizable carbonyl compounds is highly dependent on the reaction conditions. oup.com
Table 1: Examples of C-Arylation using this compound and Related Reagents
| Substrate | Reagent | Product | Yield (%) | Reference |
| 2,6-Dimethylphenol | This compound | 2,2',6,6'-Tetramethylbiphenoquinone | 92 | rsc.org |
| Acetanilide (sodio-salt) | This compound | N,N-Diphenylacetamide | 90 | rsc.org |
| N-Methylbenzamide | This compound | N-Phenyl-N-methylbenzamide | 90 | rsc.org |
| 2-Naphthol | This compound | 1-Phenyl-2-naphthol | 76 | rsc.org |
| Estrone | This compound | 2,4-Diphenylestrone | 45 | rsc.org |
The phenylation reactions involving pentavalent bismuth reagents are generally believed to proceed through a ligand coupling mechanism rather than involving free aryl radicals. rsc.orgresearchgate.net This is supported by the observation that the reactions are not quenched by radical scavengers like triethylsilane. rsc.org
The process is thought to involve the initial formation of a Bi(V) intermediate. acs.org For instance, in the oxidation of α-glycols by this compound, the reaction is presumed to proceed via a Bi(V) intermediate, leading to the formation of triphenylbismuthine (Ph₃Bi) in quantitative yield. acs.org This high-valent bismuth species facilitates the transfer of an aryl group to the nucleophilic carbon of the enol or enolate.
The mechanism for the arylation of phenols with Bi(V) reagents has been studied in more detail. Under basic conditions, well-defined pentavalent intermediates have been isolated and characterized. The decomposition of these intermediates leads exclusively to ortho-C-phenylation. researchgate.net In contrast, O-phenylation is observed under neutral or acidic conditions, suggesting a different mechanistic pathway that may not involve a pentavalent bismuth intermediate. researchgate.net
Arylation of β-Dicarbonyl Compounds
This compound is an effective reagent for the arylation of β-dicarbonyl compounds under very mild conditions, often resulting in high yields. orgsyn.org This method provides a valuable alternative to other arylation procedures, such as those involving diaryliodonium salts, which typically require higher temperatures. orgsyn.org
The reaction of triphenylbismuth carbonate with 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) leads to the formation of a stabilized bismuthonium ylide, which has been isolated and structurally characterized by X-ray analysis. oup.com This highlights the ability of this compound to react with β-dicarbonyl compounds to form stable intermediates.
Table 2: Arylation of β-Dicarbonyl Compounds
| β-Dicarbonyl Compound | Arylating Reagent | Product | Yield (%) | Conditions | Reference |
| Dimedone | This compound | 2-Phenyl-5,5-dimethylcyclohexane-1,3-dione | High | Mild | orgsyn.org |
| Ethyl acetoacetate | Aryllead triacetate | Ethyl 2-aryl-3-oxobutanoate | Moderate | Mild | orgsyn.org |
| Dimedone | Aryllead triacetate | 2,2-Diaryl-5,5-dimethylcyclohexane-1,3-dione | High | Mild | orgsyn.org |
Role of Bismuth Oxidation States in Reactivity (Bi(III)/Bi(V) Redox Cycles)
The reactivity of organobismuth compounds in these transformations is intrinsically linked to the ability of bismuth to cycle between the Bi(III) and Bi(V) oxidation states. researchgate.netacs.org This redox capability is a cornerstone of its synthetic utility. acs.orgresearchgate.net
The Bi(III)/Bi(V) redox cycle is central to the catalytic applications of organobismuth reagents. acs.orgnih.gov Seminal work demonstrated that triphenylbismuth (a Bi(III) species) can catalyze the oxidative cleavage of α-glycols in the presence of a stoichiometric oxidant like N-bromosuccinimide (NBS). nih.govnih.gov The reaction proceeds through the in-situ generation of a Bi(V) species. The stoichiometric oxidation of an α-glycol with this compound results in the quantitative formation of Ph₃Bi, confirming the Bi(V) to Bi(III) reduction during the reaction. acs.orgnih.gov This allows for the development of catalytic systems where the Bi(III) species is continuously re-oxidized to the active Bi(V) state. acs.orgnih.gov
Recent advancements have further exploited the Bi(III)/Bi(V) redox cycle to develop novel catalytic transformations that are challenging for traditional transition metal catalysts. acs.orgnih.gov For example, bismuth-catalyzed fluorination and triflation of aryl boronic esters have been achieved, showcasing the unique reactivity of bismuth complexes. acs.orgnih.gov These processes involve a proposed catalytic cycle that includes transmetalation, oxidation from Bi(III) to Bi(V), and subsequent reductive elimination to form the carbon-fluorine or carbon-oxygen bond, regenerating the Bi(III) catalyst. acs.orgnih.gov
The stability of the different oxidation states is a key factor. High-valent Bi(V) is the least stable among the Group 15 pentavalent congeners, which contributes to its strong oxidizing nature and facility for reductive elimination. nih.gov This inherent instability of Bi(V) drives the aryl transfer in the ligand coupling reactions. nih.gov
Theoretical and Computational Studies of Triphenyl Bismuth Carbonate
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure of organobismuth compounds. mdpi.com For triphenylbismuth (B1683265) carbonate (Ph₃BiCO₃), these computational methods provide deep insights into its geometry, the nature of its chemical bonds, and the distribution of electronic charge. mdpi.comscience.gov Relativistic effects are significant in heavy elements like bismuth and are considered in calculations to accurately model molecular structure and properties. researchgate.net
Computational studies on related triphenylbismuth(V) derivatives indicate that these molecules typically adopt a five-coordinate structure. researchgate.net The geometry is often a distorted trigonal bipyramid, a common arrangement for hypervalent compounds of p-block elements. researchgate.net In this configuration, the three phenyl groups would likely occupy the equatorial positions, with the carbonate group acting as a bidentate ligand spanning one equatorial and one axial position, or with the two oxygen atoms of the carbonate occupying the two axial sites. The specific geometry influences the electronic environment around the bismuth center.
DFT calculations can determine key structural parameters and electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The HOMO-LUMO gap is a crucial indicator; a moderate gap, often calculated in the range of 3.1–3.8 eV for bioactive bismuth complexes, suggests a balance of stability and reactivity suitable for various applications. mdpi.com Furthermore, these calculations can map the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, which is vital for understanding intermolecular interactions. The introduction of different functional groups or ligands can modulate the electronic environment around the bismuth atom, thereby altering its reactivity and binding capabilities. mdpi.com
| Parameter | Calculated Value | Significance |
| Bi-C Bond Length | ~2.15 - 2.26 Å | Indicates the covalent character of the bond between bismuth and the phenyl carbons. acs.org |
| Bi-O Bond Length | ~2.05 - 2.12 Å | Reflects the strength of the coordination between bismuth and the carbonate oxygen atoms. mdpi.com |
| C-Bi-C Bond Angle | Varies | Deviations from ideal trigonal planar (120°) or tetrahedral (109.5°) angles indicate geometric distortion. beilstein-journals.org |
| HOMO-LUMO Gap | ~3.1 - 3.8 eV | A moderate gap suggests a balance of kinetic stability and chemical reactivity. mdpi.com |
| Mulliken Charge on Bi | Positive | Indicates the Lewis acidic character of the bismuth center. |
Note: The values in this table are representative examples based on computational studies of related organobismuth(V) complexes and are intended for illustrative purposes. Specific values for triphenyl bismuth carbonate would require dedicated calculations.
Computational Mechanistic Studies of Reactions Catalyzed by Organobismuth Carbonates
Computational chemistry, particularly DFT, is an indispensable tool for investigating the mechanisms of reactions catalyzed by organobismuth compounds, including carbonates. nus.edu.sgtib.euresearchgate.net These studies provide detailed, atomistic-level insights into reaction pathways, transition states, and the roles of intermediates, which are often difficult to probe experimentally. nih.govias.ac.in Triphenylbismuth carbonate, for instance, is known to participate in arylation reactions. acs.org
A key area of study is the Bi(III)/Bi(V) redox cycle, which is central to many bismuth-catalyzed transformations. acs.org For example, in the oxidation of an α-glycol, triphenylbismuth carbonate likely forms a Bi(V) intermediate, which then leads to the formation of the product, benzaldehyde, while Ph₃Bi is regenerated. acs.org Computational models can map the energy landscape of such a cycle, identifying the rate-limiting step.
Mechanistic insights have also been gained for other reactions catalyzed by related organobismuth species. In a Bi-catalyzed transfer hydrogenation of azoarenes, DFT calculations identified a rate-limiting transition state involving a concerted proton transfer following a nucleophilic addition. nih.gov Similarly, in the context of antifungal activity, DFT calculations suggest that hypervalent organobismuth compounds undergo nucleophilic addition with a biomolecule at the bismuth atom, forming an intermediate "ate complex". mdpi.com The stability of this complex is crucial for the compound's biological activity. mdpi.com
Computational studies on palladium-catalyzed cross-coupling reactions involving triarylbismuth(V) dicarboxylates have been used to propose mechanisms for both the desired cross-coupling and undesired homo-coupling side reactions. researchgate.net These models help in understanding how factors like the nature of the carboxylate group and the presence of oxygen influence reactivity and selectivity. researchgate.net The ability of the hypervalent bismuth center to expand its coordination sphere is a key feature that facilitates these catalytic processes, allowing for ligand association and dissociation similar to transition metals. researchgate.net
| Catalytic Reaction Type | Proposed Mechanistic Step (Computationally Supported) | Role of Organobismuth Carbonate |
| Oxidative Cleavage | Formation of a Bi(V) intermediate from the Bi(III) species and an oxidant. acs.org | Acts as a precursor to the active Bi(V) oxidizing agent. |
| Arylation Reactions | Transmetalation of an aryl group from bismuth to a transition metal (e.g., Palladium). researchgate.net | Serves as an effective aryl group transfer agent. |
| Transfer Hydrogenation | Nucleophilic addition of the Bi(III) catalyst to a substrate, followed by proton-coupled electron transfer. nih.gov | Functions as a low-valent main-group redox catalyst. |
| Biocidal Activity | Nucleophilic addition at the Lewis acidic bismuth center to form a stable intermediate ate complex with a biological target. mdpi.com | Acts as an electrophile that binds to and inhibits biological molecules. |
Insights into Bonding and Hypervalency
This compound is classified as a hypervalent compound, a concept used to describe molecules where the central atom appears to have more than eight electrons in its valence shell. researchgate.net Specifically, as a pentavalent bismuth compound, it can be described using the N-X-L notation as 10-Bi-5, where N is the number of valence electrons, X is the central atom (Bi), and L is the number of ligands. mdpi.com The bonding in such molecules is a subject of significant theoretical interest. wikipedia.org
Early theories invoked the participation of d-orbitals to explain the expanded octet, but modern ab initio calculations have shown that the contribution of d-orbitals to bonding in p-block hypervalent compounds is minimal. wikipedia.org Instead, the bonding is better described by models such as the three-center, four-electron (3c-4e) bond. For a pentacoordinate species like this compound, the geometry is typically a trigonal bipyramid. researchgate.net The bonding in the axial positions can be described as a 3c-4e bond, which involves a transfer of electrons from the central bismuth atom to nonbonding molecular orbitals formed with the axial ligands.
Computational studies provide a quantitative understanding of this bonding. acs.org The flexibility of the electronic structure of organobismuth compounds allows for significant tuning of properties like Lewis acidity through simple substitutions. researchgate.net Hypervalent bonding plays a crucial role in the stability and reactivity of these compounds. rsc.org For example, the formation of hypervalent bonds can stabilize organobismuth complexes against hydrolysis. mdpi.com In catalytic cycles, the ability of bismuth to form and cleave these hypervalent bonds is essential for its reactivity, influencing steps like oxidative addition and reductive elimination. rsc.org The stability of the hypervalent Bi-X bond (where X is a halogen or oxygen) compared to a Bi-C bond often provides the driving force for transformations like dearylation or transmetalation. rsc.org
| Bonding Feature | Theoretical Description | Consequence for this compound |
| Hypervalency | The bismuth center accommodates more than an octet of valence electrons (10-Bi-5). mdpi.com | Enables a stable pentacoordinate structure, typically a trigonal bipyramid. |
| Three-Center, Four-Electron (3c-4e) Bond | A delocalized bond involving three atoms and four electrons, often describing the axial bonds in a trigonal bipyramid. | Explains the bonding to the axial ligands without invoking d-orbital participation. The bonds are weaker and longer than typical 2c-2e bonds. |
| Geometric Structure | Typically a distorted trigonal bipyramidal geometry. researchgate.net | The phenyl groups occupy equatorial positions, and the carbonate oxygens likely occupy axial and/or equatorial sites, leading to specific bond angles and lengths. |
| Lewis Acidity | The bismuth center acts as a Lewis acid, capable of accepting electron density. researchgate.netmdpi.com | The hypervalent coordination can enhance stability while maintaining sufficient Lewis acidity for catalysis. rsc.org |
Advanced Topics and Future Research Directions in Triphenyl Bismuth Carbonate Chemistry
Exploration of Novel Triphenyl Bismuth Carbonate Derivatives and their Reactivity
The synthesis of new organobismuth(V) dicarboxylate complexes derived from triphenylbismuth (B1683265) carbonate is a significant area of investigation. For instance, reacting triphenylbismuth carbonate with benzoic acid derivatives like acetylsalicylic acid and 3-acetoxybenzoic acid yields novel triphenylbismuth(V) dicarboxylate complexes. mdpi.com These reactions demonstrate the utility of triphenylbismuth carbonate as a precursor for creating new organobismuth compounds with potentially unique chemical and physical properties. mdpi.comresearchgate.net The structural characterization of these new derivatives, often accomplished through techniques like X-ray crystallography, provides valuable insights into their molecular geometry and bonding. mdpi.comresearchgate.netscirp.org
The reactivity of these derivatives is also a key focus. For example, triphenylbismuth carbonate itself is recognized as a mild, selective, and efficient reagent for the oxidation of various functional groups, including hydroxylamines to nitrones. rsc.orgresearchgate.net This reactivity can be extended to its derivatives, opening up possibilities for new synthetic methodologies. rsc.org The exploration of tris(polymethoxyphenyl)bismuth derivatives further highlights the efforts to synthesize and understand the reactivity of new organobismuth compounds. acs.orgacs.org
A notable reaction is the formation of bismuthonium ylides. Triphenylbismuth carbonate reacts with compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) to produce stable bismuthonium ylides. oup.com These ylides are interesting due to their unique reactivity, which differs from that of analogous ylides of other elements in group 15, owing to the low electronegativity and large 6p orbital of bismuth. oup.com
The following table summarizes the synthesis of some novel triphenylbismuth(V) dicarboxylate complexes:
| Precursor | Reactant | Synthesized Complex |
| Triphenylbismuth(V) carbonate | Acetylsalicylic acid | [Ph₃Bi(L1)₂] (where L1 is deprotonated acetylsalicylic acid) |
| Triphenylbismuth(V) carbonate | 3-Acetoxybenzoic acid | [Ph₃Bi(L2)₂] (where L2 is deprotonated 3-acetoxybenzoic acid) |
This table showcases examples of novel derivatives synthesized from triphenylbismuth carbonate. mdpi.com
Investigation of Catalytic Systems in Diverse Solvent Media, including Aqueous Systems
A significant trend in modern chemistry is the use of environmentally benign solvents, with a particular emphasis on aqueous media. Organobismuth compounds, including those derived from triphenylbismuth carbonate, are being investigated for their catalytic activity in such systems. acs.orgresearchgate.netmdpi.com The development of water-dispersible bismuth-organic materials highlights the progress in this area. nih.gov
Research has demonstrated that air-stable, water-soluble organobismuth(III) compounds can act as efficient catalysts in aqueous media. mdpi.com This is particularly relevant as many organic reactions traditionally require toxic and corrosive catalysts and volatile organic solvents. iwu.edu The ability to perform reactions in water or under solvent-free conditions aligns with the principles of green chemistry. iwu.eduiwu.edu For instance, rhodium-catalyzed conjugate additions using triphenylbismuth have been successfully carried out in aqueous media. acs.org
The stability and reactivity of bismuth catalysts in water are critical factors. While some reactions have shown success, the poor solubility of certain reactants, like some bismacycles, in aqueous solutions can hinder reaction rates. acs.org Future research will likely focus on designing ligands and reaction conditions that enhance the solubility and catalytic efficiency of bismuth compounds in water and other green solvents.
Development of Sustainable and Green Chemistry Applications
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to the future of bismuth chemistry. scispace.comresearchgate.net Bismuth and its compounds are often considered "green" due to their low toxicity, low cost, and environmental friendliness. iwu.eduscispace.comnih.gov
Triphenylbismuth carbonate and other bismuth(III) salts are attractive as "green" reagents and catalysts. iwu.eduiwu.eduresearchgate.net They are generally non-toxic, non-corrosive, and easy to handle, making them safer alternatives to many traditional catalysts. iwu.eduiwu.edunih.gov Applications of bismuth compounds in organic synthesis often adhere to green chemistry principles, such as using non-toxic reagents, conducting reactions at room temperature, and employing solvent-free conditions. iwu.eduiwu.edu
The use of bismuth catalysts can also lead to greater energy efficiency. By accelerating reaction rates, they can reduce the energy required for chemical processes, which is a significant factor in large-scale industrial production. bdmaee.net For example, using bismuth neodecanoate as a catalyst in polyurethane production can shorten reaction times by up to 30%, resulting in considerable energy savings. bdmaee.net
Future research will continue to leverage the environmentally friendly nature of bismuth compounds to develop more sustainable synthetic methods. iwu.eduscispace.combdmaee.net This includes the synthesis of biodegradable materials and the use of bismuth catalysts in processes that minimize waste and energy consumption. bdmaee.net
Advancements in Bismuth Redox Catalysis
Bismuth's ability to cycle between different oxidation states, particularly Bi(III) and Bi(V), is the foundation of its utility in redox catalysis. acs.orgnih.govmpg.demorressier.com This capacity allows bismuth to mimic the behavior of transition metals in catalyzing a variety of organic transformations. mpg.dedigitellinc.com
The Bi(III)/Bi(V) redox couple has been successfully employed in catalytic processes like the C-F and C-OTf bond formation from aryl boronic esters. nih.govmpg.dedigitellinc.com Seminal work by Barton and Motherwell demonstrated that a Ph₃Bi catalyst could be used with an oxidant for the carbon-carbon bond scission in diols, a reaction proceeding through a proposed Bi(V) intermediate. acs.orgnih.gov The stoichiometric oxidation of α-glycols by triphenylbismuth carbonate also presumably involves a Bi(V) intermediate. acs.org
Recent advancements have focused on developing robust ligand frameworks that can stabilize the bismuth center in different oxidation states and facilitate the redox cycle. nih.govresearchgate.net This has led to the development of the first homogeneous Bi(III)/Bi(V) redox catalysts for synthesizing fluoroarenes and aryl triflates. researchgate.net
Beyond the Bi(III)/Bi(V) cycle, researchers are also exploring low-valent Bi(I)/Bi(III) and even one-electron Bi(II)/Bi(III) redox processes, opening up new avenues for catalysis. acs.orgnih.govdigitellinc.com These emerging platforms have shown promise in reactions like transfer hydrogenation and hydrodefluorination. mpg.dedigitellinc.com
The table below highlights key redox cycles in bismuth catalysis and their applications:
| Redox Cycle | Key Transformations |
| Bi(III)/Bi(V) | C-F bond formation, C-OTf bond formation, C-C scission in diols |
| Bi(I)/Bi(III) | Transfer hydrogenation, decomposition of N₂O, hydrodefluorination |
| Bi(II)/Bi(III) | Dehydrocoupling of TEMPO and hydrosilanes |
This table summarizes the diverse reactivity enabled by different bismuth redox cycles. acs.orgnih.govmpg.dedigitellinc.com
Potential in Photocatalysis and Energy-Related Applications
The unique electronic and optical properties of bismuth-based materials make them promising candidates for photocatalysis and energy-related applications. wsu.edursc.orgrsc.org Bismuth compounds, including organobismuth species, are being explored for their ability to generate radicals under light irradiation, which can then be used in various chemical transformations. acs.orgresearchgate.netnus.edu.sgscilit.com
A light-driven method for generating aryl radicals from triarylbismuth(III) and (V) reagents has been described, which proceeds through a proposed organobismuth(IV) intermediate. acs.org This method has been applied to a range of radical arylation reactions. acs.org The field of bismuth photocatalysis is expanding, with recent studies exploring its use in generating aryl radicals for further reactions. researchgate.net
Bismuth-based nanomaterials, such as bismuth oxychloride (BiOCl), are of particular interest for their high efficiency in visible-light photocatalysis. wsu.edu These materials can be used to degrade organic pollutants and for energy conversion processes. wsu.edursc.orgrsc.orgresearchgate.net The photocatalytic properties of these materials are highly dependent on their morphology, structure, and composition. wsu.edu
Challenges in this area include improving the efficiency of charge separation to prevent the rapid recombination of photogenerated electron-hole pairs and enhancing the absorption of visible light. rsc.orgresearchgate.netresearchgate.net Future research will focus on designing novel bismuth-based photocatalysts with tailored properties for specific applications, such as water splitting for hydrogen production, CO₂ reduction, and environmental remediation. rsc.orgresearchgate.net The development of these materials holds significant potential for addressing global energy and environmental challenges. wsu.edursc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for triphenyl bismuth carbonate, and how can reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via oxidation of triphenylbismuth (Ph₃Bi) under controlled conditions. For example, Ph₃Bi can be oxidized using CO₂-activated systems or carbonate sources to form Ph₃BiCO₃. Reaction time (e.g., 10 minutes for high yields) and acidic work-up protocols are critical to avoid decomposition into derivatives like Ph₃BiCl₂ . Key factors include:
- Oxidant selection : CO₂ or carbonate donors.
- Temperature : Room temperature minimizes side reactions.
- Characterization : Confirm purity via NMR, X-ray crystallography, or elemental analysis.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Relativistic effects and electron correlation in bismuth’s heavy atom core must be accounted for in computational models (e.g., density functional theory, DFT) to accurately predict bond lengths and electron density distributions . Complementary techniques:
- Spectroscopy : IR for carbonate stretching modes (~1,400–1,500 cm⁻¹).
- Thermogravimetric analysis (TGA) : Assess thermal stability.
Q. What are the stability considerations for this compound under acidic or basic conditions?
- Methodological Answer : Ph₃BiCO₃ decomposes readily in acidic environments, forming triphenylbismuth dichloride (Ph₃BiCl₂) upon treatment with HCl. Stability in basic media is higher but requires inert atmospheres to prevent oxidation. Key protocols:
- Storage : Under argon at −20°C.
- Work-up : Neutralize reactions before isolation to avoid degradation .
Advanced Research Questions
Q. How do steric and electronic effects of aryl substituents on triaryl bismuth derivatives influence their reactivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance (e.g., ortho-methyl groups on aryl rings) reduces transmetallation efficiency in copper-catalyzed reactions. Electron-donating groups (e.g., –OMe) enhance reactivity, while halogens (–Cl, –Br) decrease it. Experimental design should:
- Vary substituents : Compare Ph₃BiCO₃ with meta-substituted analogs.
- Monitor kinetics : Use in situ NMR or GC-MS to track reaction progress .
Q. Can relativistic effects in this compound be experimentally observed, and how do they impact catalytic applications?
- Methodological Answer : Relativistic effects in bismuth (e.g., spin-orbit coupling) alter electron density and bonding, detectable via high-resolution SC-XRD paired with DFT. These effects enhance Lewis acidity, making Ph₃BiCO₃ a candidate for catalysis in:
- Oxidation reactions : E.g., selective alcohol-to-ketone conversions.
- CO₂ activation : Study using in situ FTIR to monitor carbonate intermediates .
Q. What role does this compound play in the synthesis of high-energy materials (e.g., propellants or polymers)?
- Methodological Answer : Ph₃BiCO₃ acts as a catalyst in hydroxyl-terminated polyether (HTPE) binders for propellants. Optimize its use by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
